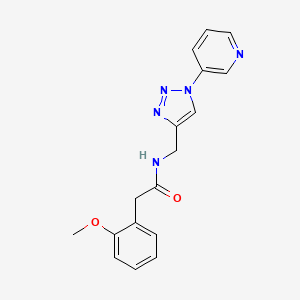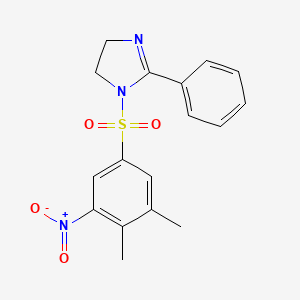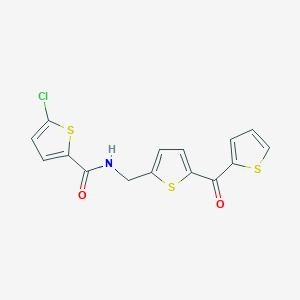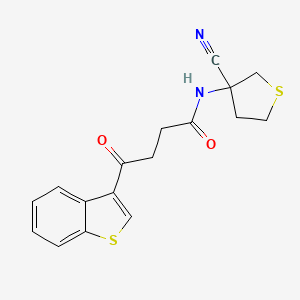![molecular formula C20H24ClN3O2 B2851985 {3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine CAS No. 640759-20-2](/img/structure/B2851985.png)
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine, also known as CPP-PIP, is a novel synthetic compound that has been studied for its potential applications in scientific research. In the past few years, CPP-PIP has been used in a variety of research applications, including drug delivery, cell biology, and neuroscience. This compound has been found to be highly effective in targeting specific cells and tissues in a variety of experiments, making it a useful tool for scientists.
Applications De Recherche Scientifique
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine has been used in a variety of scientific research applications. It has been used in drug delivery systems to target specific cells or tissues. It has also been used in cell biology and neuroscience experiments to study the effects of different compounds on various cellular processes. This compound has also been used in studies of the effects of drugs on the brain and nervous system, as well as in studies of the effects of drugs on the immune system.
Mécanisme D'action
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine is a small molecule that is able to bind to specific receptors on the surface of cells. When bound to these receptors, this compound is able to activate or inhibit the activity of certain proteins or enzymes. This activation or inhibition of proteins or enzymes can have a variety of effects on the cell, including the regulation of gene expression, the regulation of cell growth and differentiation, and the regulation of cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be able to regulate the expression of certain genes, as well as to modulate the activity of certain enzymes. This compound has also been found to be able to modulate the activity of certain hormones and neurotransmitters, as well as to modulate the activity of certain receptors. In addition, this compound has been found to be able to modulate the activity of certain proteins involved in cell signaling, as well as to modulate the activity of certain proteins involved in cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine has several advantages for use in lab experiments. It is a small molecule, which makes it easier to work with than larger molecules. It is also a relatively stable compound, which makes it easier to store and use in experiments. In addition, this compound has been found to be highly effective in targeting specific cells and tissues in a variety of experiments, making it a useful tool for scientists.
However, there are also some limitations to the use of this compound in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic to some cells, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for {3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine are numerous. This compound could be used in the development of new drugs and therapies, as it has been found to be effective in targeting specific cells and tissues. It could also be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the brain and nervous system. In addition, this compound could be used to study the effects of drugs on the metabolism of cells, as well as to study the effects of drugs on the regulation of gene expression. Finally, this compound could be used to study the effects of drugs on the development of new treatments for diseases and conditions.
Méthodes De Synthèse
{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine is synthesized through a multi-step process that involves the use of several different chemical compounds. The first step of the synthesis involves the reaction of 3-chloro-4-chlorophenylpiperazine with 4-propoxybenzoic acid in the presence of a base to form the desired product. The second step involves the reaction of the resulting product with a base to form this compound. The final step of the synthesis involves the reaction of the this compound with a base to form the desired product.
Propriétés
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-13-26-17-6-3-15(4-7-17)20(25)24-11-9-23(10-12-24)19-8-5-16(22)14-18(19)21/h3-8,14H,2,9-13,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAYOGQURMTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile](/img/structure/B2851914.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2851920.png)
![1-(Phenylsulfonyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2851921.png)


![N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851924.png)